molecular formula C23H26ClN3O5 B11400998 2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11400998
M. Wt: 459.9 g/mol
InChI Key: MNHMIEGGZMOKHQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorophenoxy group, a dipropoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy intermediate.

    Formation of the Dipropoxyphenyl Intermediate: This step involves the reaction of 3,4-dipropoxybenzaldehyde with a suitable reagent to form the dipropoxyphenyl intermediate.

    Formation of the Oxadiazole Ring: This step involves the cyclization of the dipropoxyphenyl intermediate with hydrazine and an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the oxadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: Known for its use as a herbicide.

    2-(4-chlorophenoxy)propionic acid: Another herbicide with similar structural features.

    4-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: A compound with similar functional groups and potential biological activities.

Uniqueness

2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its combination of a chlorophenoxy group, a dipropoxyphenyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26ClN3O5

Molecular Weight

459.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C23H26ClN3O5/c1-4-12-29-19-11-10-16(14-20(19)30-13-5-2)21-22(27-32-26-21)25-23(28)15(3)31-18-9-7-6-8-17(18)24/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,27,28)

InChI Key

MNHMIEGGZMOKHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl)OCCC

Origin of Product

United States

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